2-(Difluoromethyl)cyclopentane-1-carboxylic acid
Overview
Description
“2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1421601-91-3 . It has a molecular weight of 164.15 . It is usually in liquid form .
Molecular Structure Analysis
The molecular formula of “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is C7H10F2O2 . The InChI key can be found in the properties of the compound .Scientific Research Applications
Organic Chemistry
- Summary of the Application : “2-(Difluoromethyl)cyclopentane-1-carboxylic acid” is used in the enantioselective remote methylene C−H (hetero)arylation of cycloalkane carboxylic acids . This process is essential for the stereoselective construction of g- and d-stereocenters in carbonyl compounds, which is a pivotal objective in asymmetric synthesis .
- Methods of Application or Experimental Procedures : The reaction is enabled by chiral bifunctional oxazoline-pyridone ligands and establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess . This provides access to a wide range of cyclic chiral synthons and bioactive molecules . The sequential enantioselective editing of two methylene C–H bonds can be achieved by using chiral ligands with opposite configuration to construct carbocycles containing three chiral centers .
- Results or Outcomes : The reaction yields products in 36 to 54% yield and 81 to 94% ee . Notably, the commercially available a-aryl cyclopentane carboxylic acid successfully coupled with heteroaryl .
Applications of Cyclopentanecarboxylic Acid
- Pharmaceutical Industry : It’s used as an intermediate in the synthesis of a variety of drugs. For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
- Fragrance Industry : It serves as a building block for creating a variety of unique, complex scents .
- Synthesis of Dyes : It finds application in the synthesis of dyes .
- Organic Chemistry Research : It’s used as a starting material in a range of synthetic transformations .
Applications of Cyclopentanecarboxylic Acid
- Pharmaceutical Industry : It’s used as an intermediate in the synthesis of a variety of drugs. For instance, it is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .
- Fragrance Industry : It serves as a building block for creating a variety of unique, complex scents .
- Synthesis of Dyes : It finds application in the synthesis of dyes .
- Organic Chemistry Research : It’s used as a starting material in a range of synthetic transformations .
Safety And Hazards
properties
IUPAC Name |
2-(difluoromethyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJEPKUQKEYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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